molecular formula C13H15F2NO2 B8191877 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one

3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one

Cat. No.: B8191877
M. Wt: 255.26 g/mol
InChI Key: LOHDFBFZGBZGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one is a chemical compound with the molecular formula C13H15F2NO2. It is characterized by the presence of a piperidinone ring substituted with difluoro and methoxybenzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one typically involves the reaction of 4-methoxybenzyl chloride with 3,3-difluoropiperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is employed in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxybenzyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3,3-Difluoro-1-(4-methoxyphenyl)piperidin-4-one
  • 3,3-Difluoro-1-(4-methylbenzyl)piperidin-4-one
  • 3,3-Difluoro-1-(4-chlorobenzyl)piperidin-4-one

Comparison: 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one is unique due to the presence of both difluoro and methoxybenzyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, binding affinity, and biological activity, making it a valuable tool in research and industrial applications .

Biological Activity

3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its difluoro and methoxybenzyl substituents, is primarily explored for its role as an intermediate in the synthesis of various pharmaceutical agents targeting neurological disorders and other therapeutic areas.

The structure of this compound includes a piperidine ring substituted with a difluoro group and a methoxybenzyl moiety. This configuration is believed to enhance the compound's metabolic stability and binding affinity to biological targets.

Property Value
Chemical FormulaC12_{12}H14_{14}F2_{2}N O
Molecular Weight233.24 g/mol
SolubilityModerate in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoro and methoxy groups are crucial for enhancing binding affinity, potentially leading to the inhibition of enzyme activity or modulation of receptor function. These interactions can result in various biological effects, including anti-cancer and neuroprotective activities.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant efficacy against various cancer cell lines. For instance, similar piperidine derivatives have shown moderate to significant inhibition of PARP1 activity in breast cancer cells, suggesting potential applications in cancer therapy .

Compound IC50 (µM) Target
5a0.5PARP1
5e57.3PARP1

Neuroprotective Effects

The compound is also being investigated for its neuroprotective properties. Its structural analogs have demonstrated the ability to inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions, making them candidates for treating neurodegenerative diseases.

Case Study 1: Inhibition of Enzyme Activity

A study focusing on the inhibition of PARP1 by piperidine derivatives found that compounds similar to this compound exhibited varying degrees of inhibition at different concentrations. The results indicated that structural modifications could enhance or reduce the inhibitory effects on target enzymes.

Case Study 2: Antimicrobial Properties

Another investigation highlighted the antimicrobial potential of piperidine derivatives against Mycobacterium tuberculosis. The study revealed that certain analogs showed promising activity against resistant strains, suggesting that this compound could be further explored as a lead compound in tuberculosis treatment strategies .

Properties

IUPAC Name

3,3-difluoro-1-[(4-methoxyphenyl)methyl]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c1-18-11-4-2-10(3-5-11)8-16-7-6-12(17)13(14,15)9-16/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHDFBFZGBZGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(=O)C(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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